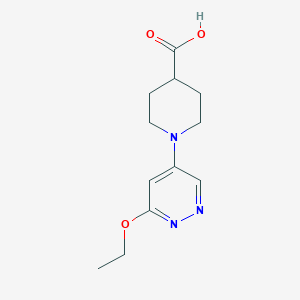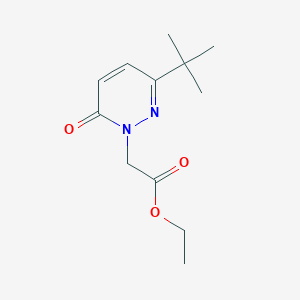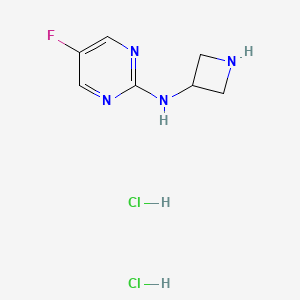
3-cloro-1-(ciclopropilmetil)piracin-2(1H)-ona
Descripción general
Descripción
3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de ésteres de ácido bórico
Los ésteres de ácido bórico son cruciales en la síntesis orgánica, especialmente en reacciones de acoplamiento cruzado como el acoplamiento de Suzuki-Miyaura. El compuesto en cuestión puede utilizarse para sintetizar ésteres de ácido bórico de pinacol, que son estables, fáciles de purificar y a menudo disponibles comercialmente. Estos ésteres pueden transformarse aún más en una amplia gama de grupos funcionales, lo que los hace valiosos en la síntesis de moléculas orgánicas complejas .
Reacciones de cruce radical-polar
La estabilidad de los ésteres de ácido bórico derivados de 3-cloro-1-(ciclopropilmetil)piracin-2(1H)-ona los hace adecuados para reacciones de cruce radical-polar. Estas reacciones son útiles para crear enlaces carbono-carbono e introducir grupos funcionales en las moléculas, expandiendo el conjunto de herramientas para construir esqueletos de carbono en la química medicinal .
Estudios de protodesboronación
La protodesboronación es un proceso en el que se elimina la parte de boro de los ésteres de ácido bórico. El compuesto en cuestión puede utilizarse para estudiar la protodesboronación de ésteres de ácido bórico alquílicos, que es un área menos explorada en la química orgánica. Comprender este proceso puede conducir al desarrollo de nuevos métodos para la síntesis de productos farmacéuticos y agroquímicos .
Hidrometilación anti-Markovnikov
El compuesto puede utilizarse en la hidrometilación anti-Markovnikov formal de alquenos. Esta transformación es valiosa para la síntesis de alcanos a partir de alquenos, que es un paso fundamental en la producción de diversos compuestos orgánicos, incluyendo productos naturales y productos farmacéuticos .
Síntesis de productos naturales y productos farmacéuticos
This compound: puede utilizarse en la síntesis total formal de productos naturales como δ-®-coniceína e indolizidina 209B. Estas síntesis contribuyen al campo de la química de productos naturales y pueden ayudar en el descubrimiento de nuevos fármacos .
Aplicaciones en ciencia de materiales
Aunque no está directamente relacionado con el compuesto en cuestión, el estudio de los ésteres de ácido bórico y sus derivados tiene implicaciones en la ciencia de los materiales. El compuesto podría utilizarse potencialmente como precursor para materiales que requieren estructuras específicas que contienen boro, que son relevantes en el desarrollo de nuevos materiales y nanotecnología .
Propiedades
IUPAC Name |
3-chloro-1-(cyclopropylmethyl)pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-8(12)11(4-3-10-7)5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBSQJNULNCABT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN=C(C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-Methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1489943.png)
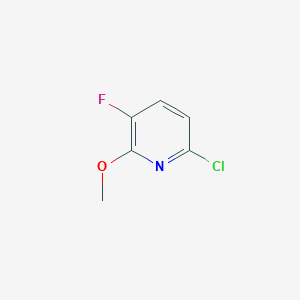
![2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1489945.png)


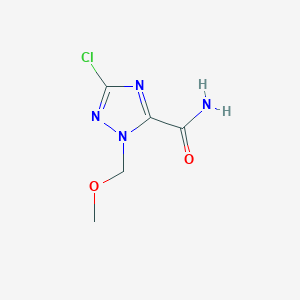
![N-(azetidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1489952.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1489955.png)
